Hennadiol Exhibits a Dual Antioxidant/Pro-Oxidant Profile, in Contrast to Inactive Close Analogs
In contrast to the lupane analog lupeol, which was reported as inactive in a DPPH radical scavenging assay, hennadiol has demonstrated a concentration-dependent dual profile. It exhibits antioxidant activity at lower concentrations but transitions to a pro-oxidant effect at higher concentrations (≥500 μg/mL) . This behavior is distinct from many related triterpenoids which are either purely antioxidant or entirely inactive [1].
| Evidence Dimension | DPPH Free Radical Scavenging Activity |
|---|---|
| Target Compound Data | Active at lower concentrations; Pro-oxidant at ≥500 μg/mL |
| Comparator Or Baseline | Lupeol (lupane analog with only a C-3β-OH) |
| Quantified Difference | Hennadiol shows a pro-oxidant effect not observed for Lupeol; Lupeol was inactive in the assay. |
| Conditions | DPPH assay (comparison of data from Peyeino et al. 2022 and BenchChem technical summary) |
Why This Matters
This unique dual behavior is critical for applications where precise control over redox balance is required, as it offers a function not available with simpler, inactive analogs.
- [1] Peyeino, J. H., Djomkam, H. L. M., Kenmogne, S. B., Langat, M. K., Isyaka, S. M., Tsopgni, W. D. T., ... & Kamdem-Waffo, A. F. (2022). First report of compounds from an Ancistrocarpus species: Triterpenoids from *A. densispinosus* Oliv. (Malvaceae). *Natural Product Research*, 36(1), 479–481. View Source
